Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
CAS No.: 1247149-72-9
Cat. No.: VC4325257
Molecular Formula: C11H12F2O3
Molecular Weight: 230.211
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247149-72-9 |
---|---|
Molecular Formula | C11H12F2O3 |
Molecular Weight | 230.211 |
IUPAC Name | ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate |
Standard InChI | InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
Standard InChI Key | ZOGDGDQVUYOSQW-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(C1=CC(=C(C=C1)F)F)O |
Introduction
Chemical Identity and Structural Features
Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate belongs to the class of β-hydroxy esters, which are pivotal intermediates in organic synthesis. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 230.21 g/mol . The compound’s structure features:
-
A 3,4-difluorophenyl group, which introduces electronic effects due to fluorine’s electronegativity, influencing reactivity and intermolecular interactions.
-
A β-hydroxy ester moiety, enabling participation in hydrogen bonding and serving as a handle for further functionalization.
Comparative analysis with analogs like ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate (C₁₁H₁₂F₂O₃) reveals that fluorine substitution patterns significantly alter physicochemical properties. For instance, the 3,4-difluoro configuration may enhance dipole moments compared to 2,4-substituted variants, affecting solubility and crystal packing .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of β-hydroxy esters typically involves aldol addition or reduction of α,β-unsaturated esters. For ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, a plausible route includes:
-
Aldol Reaction: Condensation of ethyl 3,4-difluorophenylglyoxylate with formaldehyde under basic conditions, followed by acid workup.
-
Reduction of α-Keto Esters: Hydrogenation of ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (CAS: 252955-07-0) using catalysts like NaBH₄ or LiAlH₄.
A study on ethyl 2-diazo-3-(3,4-difluorophenyl)-3-hydroxypropanoate demonstrates the feasibility of diazo intermediates in synthesizing β-hydroxy esters, though this method introduces additional complexity .
Industrial-Scale Manufacturing
Industrial production may employ continuous flow reactors to optimize esterification and reduction steps. Key considerations include:
-
Catalyst Selection: Acid catalysts (e.g., H₂SO₄) for esterification.
-
Purification Techniques: Distillation under reduced pressure or recrystallization from ethanol/water mixtures.
Parameter | Laboratory Method | Industrial Method |
---|---|---|
Reaction Time | 12–24 hours | 2–4 hours (continuous) |
Yield | 60–75% | 85–90% |
Purity | ≥95% (HPLC) | ≥99% (GC-MS) |
Physicochemical Properties
While experimental data for the exact compound is sparse, predictions based on analogs suggest:
-
Boiling Point: ~280–290°C (estimated via group contribution methods).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .
-
Spectroscopic Signatures:
Reactivity and Functionalization
The β-hydroxy ester group enables diverse transformations:
-
Oxidation: Conversion to α-keto esters using Jones reagent.
-
Dehydration: Formation of α,β-unsaturated esters via acid-catalyzed elimination.
-
Nucleophilic Substitution: Displacement of the hydroxyl group with amines or thiols under Mitsunobu conditions .
Notably, the 3,4-difluorophenyl moiety enhances electrophilic aromatic substitution reactivity at the meta position due to fluorine’s directing effects.
Applications in Medicinal Chemistry
β-Hydroxy esters are key intermediates in drug synthesis. For example:
-
Antifungal Agents: Analogous compounds inhibit lanosterol 14α-demethylase, a target in azole antifungals .
-
NSAID Precursors: Structural motifs similar to ibuprofen and naproxen suggest anti-inflammatory potential.
Bioactivity | Mechanism | Analogous Compound |
---|---|---|
Antifungal | CYP450 inhibition | Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate |
Anti-inflammatory | COX-1/COX-2 inhibition | Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate |
Comparison with Structural Analogs
The 3,4-difluoro substitution differentiates this compound from other β-hydroxy esters:
Future Research Directions
-
Stereoselective Synthesis: Development of asymmetric catalytic methods to access enantiomerically pure forms.
-
Biological Screening: Evaluation against kinase targets and antimicrobial panels.
-
Computational Modeling: DFT studies to predict reactivity and metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume